3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole

Cannabinoid Receptor Off-Target Profiling Structure-Activity Relationship

3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole (CAS 915951-33-6) is a highly substituted pyrrole derivative with the molecular formula C₁₉H₂₇N and a molecular weight of 269.4 g/mol. The compound features a unique substitution pattern comprising n‑butyl groups at positions 3 and 4, a methyl group at position 2, and a phenyl ring at position 5 of the pyrrole core.

Molecular Formula C19H27N
Molecular Weight 269.4 g/mol
CAS No. 915951-33-6
Cat. No. B12919757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole
CAS915951-33-6
Molecular FormulaC19H27N
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCCCCC1=C(NC(=C1CCCC)C2=CC=CC=C2)C
InChIInChI=1S/C19H27N/c1-4-6-13-17-15(3)20-19(18(17)14-7-5-2)16-11-9-8-10-12-16/h8-12,20H,4-7,13-14H2,1-3H3
InChIKeyRQQLOLQIPYHFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole (CAS 915951-33-6): Structural and Physicochemical Overview for Informed Procurement


3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole (CAS 915951-33-6) is a highly substituted pyrrole derivative with the molecular formula C₁₉H₂₇N and a molecular weight of 269.4 g/mol. The compound features a unique substitution pattern comprising n‑butyl groups at positions 3 and 4, a methyl group at position 2, and a phenyl ring at position 5 of the pyrrole core. Predicted physicochemical properties include a calculated octanol‑water partition coefficient (cLogP) of approximately 5.68 and a topological polar surface area (TPSA) of 15.79 Ų [1]. While comprehensive pharmacological characterization remains limited in the public domain, these fundamental structural and physicochemical parameters provide a basis for comparing this compound with structurally related pyrroles.

Why Generic Pyrrole Analogs Cannot Substitute 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole in Specialized Research Applications


Pyrrole‑based compounds exhibit pronounced structure‑activity relationships, where even modest changes in substitution pattern can drastically alter biological activity and physicochemical behavior. For 3,4‑dibutyl‑2‑methyl‑5‑phenyl‑1H‑pyrrole, the combination of two n‑butyl chains, a methyl group, and a phenyl ring on the pyrrole scaffold yields a profile distinct from simpler phenylpyrroles or naphthoylindole cannabinoids. Notably, this specific substitution arrangement confers negligible binding affinity for central (CB1) and peripheral (CB2) cannabinoid receptors (Ki > 1000 nM) [1], in sharp contrast to many pyrrole‑containing synthetic cannabinoids that exhibit nanomolar potency. Furthermore, the predicted lipophilicity (cLogP ≈ 5.68) [2] differs markedly from that of less substituted analogs, impacting potential ADME properties. These quantitative differences underscore that generic pyrrole analogs cannot be interchanged with 3,4‑dibutyl‑2‑methyl‑5‑phenyl‑1H‑pyrrole in experiments where precise control over receptor engagement or physicochemical behavior is required.

Quantitative Differentiation of 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole vs. Closest Analogs – Evidence for Scientific Selection


Negligible Cannabinoid Receptor Binding Differentiates 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole from Potent CB1/CB2 Agonists

The compound exhibits very weak binding affinity for both cannabinoid receptor subtypes. In radioligand displacement assays, 3,4‑dibutyl‑2‑methyl‑5‑phenyl‑1H‑pyrrole shows Ki > 1000 nM at human CB2 and rat CB1 receptors [1]. In contrast, the naphthoylindole synthetic cannabinoid JWH‑018 displays potent binding with Ki = 9.0 nM at the CB1 receptor .

Cannabinoid Receptor Off-Target Profiling Structure-Activity Relationship

Enhanced Lipophilicity (LogP) Compared to Simpler Phenylpyrrole Scaffolds

The calculated octanol‑water partition coefficient (cLogP) for 3,4‑dibutyl‑2‑methyl‑5‑phenyl‑1H‑pyrrole is 5.68 [1]. This is 2.66 log units higher than that of the simpler analog 2‑methyl‑5‑phenyl‑1H‑pyrrole (CAS 3042‑21‑5), which has a reported cLogP of 3.02 [2].

Lipophilicity ADME Properties Drug Design

Lower Topological Polar Surface Area (TPSA) Relative to Naphthoylindole Cannabinoids

3,4‑Dibutyl‑2‑methyl‑5‑phenyl‑1H‑pyrrole has a calculated TPSA of 15.79 Ų [1], which is approximately 28% lower than that of JWH‑018 (TPSA = 22.0 Ų) [2].

Blood-Brain Barrier Penetration Physicochemical Property Drug-likeness

Optimal Research and Industrial Application Scenarios for 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole Based on Differentiated Evidence


Negative Control in Cannabinoid Receptor Binding and Functional Assays

Due to its negligible affinity for CB1 and CB2 receptors (Ki > 1000 nM) [1], this compound can be deployed as a structurally matched pyrrole‑based negative control in radioligand binding studies, cAMP accumulation assays, or β‑arrestin recruitment experiments where exclusion of cannabinoid receptor activation is required.

Scaffold for Structure‑Activity Relationship (SAR) Studies Targeting Non‑Cannabinoid Pathways

The unique 3,4‑dibutyl substitution pattern, combined with demonstrably low cannabinoid activity [1], makes the compound an attractive starting scaffold for medicinal chemistry campaigns aimed at identifying selective ligands for other receptors (e.g., GPCRs, nuclear receptors) without interference from CB1/CB2 signaling.

Physicochemical Reference Standard in Lipophilicity Optimization Studies

The compound's high cLogP (5.68) and low TPSA (15.79 Ų) [2] provide a benchmark for investigating how hydrophobic substituents influence membrane permeability, metabolic stability, and plasma protein binding. It can serve as a calibration standard in high‑throughput ADME assays and in silico model validation.

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